![molecular formula C15H15ClN2S B5772764 N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)
N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea, commonly known as Sulfamethoxazole, is a synthetic antibiotic that belongs to the class of sulfonamides. It is widely used in the treatment of bacterial infections such as urinary tract infections, bronchitis, and pneumonia. Sulfamethoxazole is a white crystalline powder that is soluble in water and has a molecular weight of 253.74 g/mol.
Mechanism of Action
Sulfamethoxazole works by inhibiting the synthesis of folic acid in bacteria, which is essential for the production of DNA and RNA. This leads to the inhibition of bacterial growth and ultimately results in the death of the bacteria.
Biochemical and Physiological Effects:
Sulfamethoxazole has been shown to have a number of biochemical and physiological effects. It has been found to be well absorbed in the gastrointestinal tract and is rapidly distributed throughout the body. Sulfamethoxazole is metabolized in the liver and excreted in the urine. It has been found to have a half-life of approximately 10 hours in the body.
Advantages and Limitations for Lab Experiments
Sulfamethoxazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a broad spectrum of antibacterial activity and is effective against a wide range of bacteria. However, there are also limitations to its use in lab experiments. Sulfamethoxazole can be toxic to certain cell types and can interfere with some biochemical assays.
Future Directions
There are several future directions for the study of Sulfamethoxazole. One area of research is the development of new analogs of Sulfamethoxazole with improved antibacterial activity. Another area of research is the study of the potential use of Sulfamethoxazole in the treatment of other diseases such as cancer and viral infections. Additionally, the mechanisms of resistance to Sulfamethoxazole in bacteria need to be further studied to develop new strategies for overcoming bacterial resistance.
Synthesis Methods
Sulfamethoxazole is synthesized by the reaction of 4-chloroaniline and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with thiourea to form Sulfamethoxazole. The synthesis method of Sulfamethoxazole is well established and has been extensively studied in the literature.
Scientific Research Applications
Sulfamethoxazole has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of bacteria. It is commonly used in combination with trimethoprim, another antibiotic, to treat bacterial infections. Sulfamethoxazole has also been studied for its potential use in the treatment of other diseases such as malaria and toxoplasmosis.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKTYYMRMNOMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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